3-Hydroxy-2H-pyran-2-one 3-Hydroxy-2H-pyran-2-one 3-Hydroxy-2H-pyran-2-one, also known as 3-hydroxypyrone or hydroxycoumalin, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. 3-Hydroxy-2H-pyran-2-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3-hydroxy-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, 3-hydroxy-2H-pyran-2-one can be found in alcoholic beverages. This makes 3-hydroxy-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 496-64-0
VCID: VC0010270
InChI: InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
SMILES: C1=COC(=O)C(=C1)O
Molecular Formula: C5H4O3
Molecular Weight: 112.08 g/mol

3-Hydroxy-2H-pyran-2-one

CAS No.: 496-64-0

Main Products

VCID: VC0010270

Molecular Formula: C5H4O3

Molecular Weight: 112.08 g/mol

3-Hydroxy-2H-pyran-2-one - 496-64-0

CAS No. 496-64-0
Product Name 3-Hydroxy-2H-pyran-2-one
Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
IUPAC Name 3-hydroxypyran-2-one
Standard InChI InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
Standard InChIKey LIPRKYKMVQPYPG-UHFFFAOYSA-N
SMILES C1=COC(=O)C(=C1)O
Canonical SMILES C1=COC(=O)C(=C1)O
Melting Point 93.8 °C
92°C
Physical Description Solid
Description 3-Hydroxy-2H-pyran-2-one, also known as 3-hydroxypyrone or hydroxycoumalin, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. 3-Hydroxy-2H-pyran-2-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3-hydroxy-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, 3-hydroxy-2H-pyran-2-one can be found in alcoholic beverages. This makes 3-hydroxy-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Synonyms 3-hydroxy-2-pyranone;3-HYDROXY-2-PYRONE;3-Hydroxy-2H-pyran-2-one;Isopyromucic acid;3-hydroxypyran-2-one;6-hydroxy-2H-pyran-2-one
Reference 1: Soh JY, Tan CH. Amino-indanol catalyzed enantioselective reactions of
3-hydroxy-2-pyridones. J Am Chem Soc. 2009 May 27;131(20):6904-5. doi:
10.1021/ja900582a. PubMed PMID: 19413318.


2: Koyanagi Y, Hamada T, Iwagawa T, Okamura H. Asymmetric synthesis of Ampelomin
A and ent-Epiampelomin A. J Oleo Sci. 2015;64(4):449-54. doi:
10.5650/jos.ess14212. PubMed PMID: 25833454.


3: Hsu HY, Tsai YC, Fu CC, Wu JS. Degradation of ascorbic acid in ethanolic
solutions. J Agric Food Chem. 2012 Oct 24;60(42):10696-701. doi:
10.1021/jf3032342. Epub 2012 Oct 11. PubMed PMID: 22994409.


4: Velí/'sek J, Davídek J, Kubelka V, Zelinková Z, Pokorny J. Volatile degradation
products of l-dehydroascorbic acid. Z Lebensm Unters Forsch. 1976 Nov
24;162(3):285-90. PubMed PMID: 12632.


5: Chatelet B, Dufaud V, Dutasta JP, Martinez A. Catalytic activity of an encaged
Verkade/'s superbase in a base-catalyzed Diels-Alder reaction. J Org Chem. 2014
Sep 19;79(18):8684-8. doi: 10.1021/jo501457d. Epub 2014 Aug 28. PubMed PMID:
25132071.
PubChem Compound 68130
Last Modified Nov 11 2021
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